![molecular formula C17H24N2O3S B2970358 (E)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-phenylethene-1-sulfonamide CAS No. 2415641-82-4](/img/structure/B2970358.png)
(E)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-phenylethene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-phenylethene-1-sulfonamide is a complex organic compound that features a combination of heterocyclic and aromatic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-phenylethene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Oxan-4-yl Group: This step involves the functionalization of the pyrrolidine ring with an oxan-4-yl group, often through a nucleophilic substitution reaction.
Formation of the Phenylethene Moiety: This can be synthesized via a Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-phenylethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, potentially reducing the double bond or the sulfonamide group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfonamide or alkene.
Substitution: Corresponding substituted sulfonamides.
Aplicaciones Científicas De Investigación
(E)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-phenylethene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (E)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets. For instance, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, blocking its activity. The pathways involved could include inhibition of signal transduction pathways or disruption of metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used for its antiseptic properties.
Uniqueness
(E)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-phenylethene-1-sulfonamide is unique due to its combination of a pyrrolidine ring, an oxan-4-yl group, and a sulfonamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
(E)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-23(21,13-9-15-4-2-1-3-5-15)18-16-6-10-19(14-16)17-7-11-22-12-8-17/h1-5,9,13,16-18H,6-8,10-12,14H2/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENOAYZFPLWBTF-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C=CC2=CC=CC=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1NS(=O)(=O)/C=C/C2=CC=CC=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[1,1'-biphenyl]-4-yl}-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2970276.png)
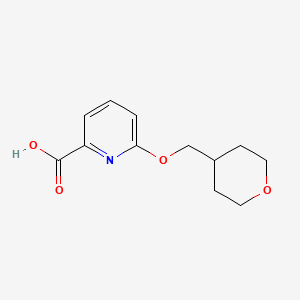
![N-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2970278.png)
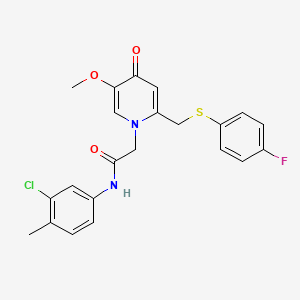
![6-chloro-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2970282.png)
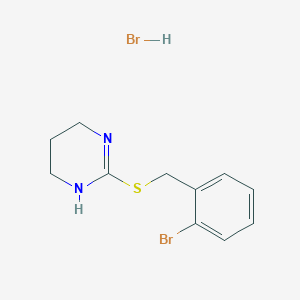
![(2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2,4-difluorophenyl)amino]prop-2-enenitrile](/img/structure/B2970284.png)
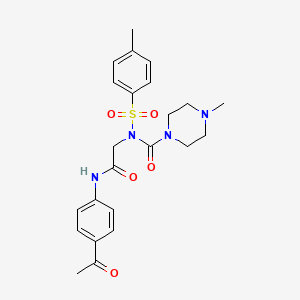
![N-[[4-(Benzimidazol-1-yl)phenyl]methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2970286.png)
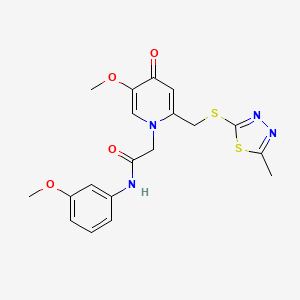
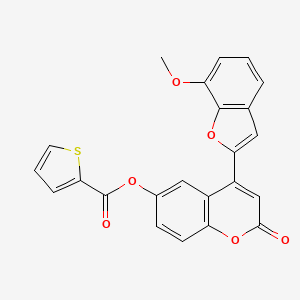
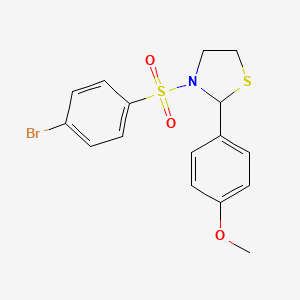
![4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-(thiazol-2-yl)benzenesulfonamide](/img/structure/B2970295.png)
![Propan-2-yl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2970296.png)
